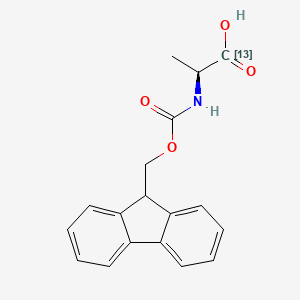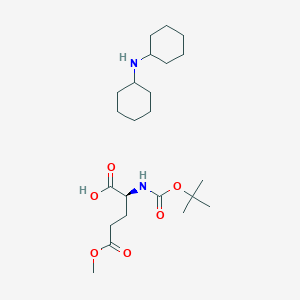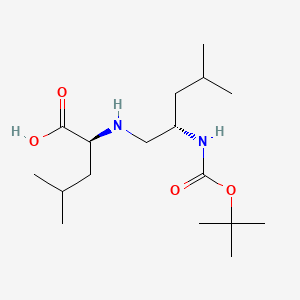
Fmoc-Ala-OH (1-13C)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fmoc-Ala-OH (1-13C) is a synthetic amino acid that has been used in a variety of scientific research applications. It is a derivative of alanine, with a fluoromethyl group (Fmoc) attached to the alpha carbon. Because of its unique structure, it has been used in a number of biochemical and physiological studies.
科学的研究の応用
Peptide Synthesis
Fmoc-Ala-OH (1-13C): is primarily used in the synthesis of peptides . The Fmoc (9-fluorenylmethoxycarbonyl) group protects the amino group during the synthesis process, allowing for the sequential addition of amino acids to form a peptide chain. The incorporation of the 13C label into the alanine residue allows for the tracking and quantification of the peptide during and after synthesis, which is crucial for structural and functional analysis.
Biochemical Studies
The 13C label in Fmoc-Ala-OH (1-13C) makes it an invaluable tool for biochemical studies . Researchers can use it to investigate enzyme-substrate interactions, study metabolic pathways, and understand the dynamics of protein folding. The labeled alanine can be incorporated into proteins, and its path can be followed using NMR spectroscopy.
Structural Biology
In structural biology, Fmoc-Ala-OH (1-13C) aids in the determination of protein structures . By incorporating the labeled amino acid into proteins, scientists can use NMR spectroscopy to gain insights into protein conformations, dynamics, and interactions with other molecules.
Metabolic Labeling
Metabolic labeling with Fmoc-Ala-OH (1-13C) is used to study cell metabolism . Cells can incorporate the labeled alanine into their proteins, which can then be tracked to understand metabolic fluxes and the regulation of metabolic pathways.
Drug Development
In drug development, Fmoc-Ala-OH (1-13C) can be used to create labeled versions of peptide-based drugs . This allows for the detailed study of the drug’s pharmacokinetics and pharmacodynamics, including its absorption, distribution, metabolism, and excretion (ADME) properties.
Agricultural Research
Fmoc-Ala-OH (1-13C): also finds applications in agricultural research . It can be used to study the uptake and utilization of nutrients by plants, as well as to investigate the role of specific amino acids in plant growth and development.
作用機序
Target of Action
Fmoc-Ala-OH (1-13C) is primarily used in the field of peptide synthesis . The primary target of this compound is the amino group of the peptide chain. It plays a crucial role in facilitating the stepwise elongation of peptide chains .
Mode of Action
The mode of action of Fmoc-Ala-OH (1-13C) involves the temporary masking of the N-terminal amino group during the peptide assembly process . This prevents unwanted side reactions, ensuring the correct sequence and structure of the synthesized peptide .
Biochemical Pathways
Fmoc-Ala-OH (1-13C) is involved in the biochemical pathway of solid-phase peptide synthesis . It acts as a building block in the preparation of various peptides, including triazolopeptides and azapeptides . The compound’s action affects the peptide synthesis pathway, leading to the production of the desired peptide sequence .
Pharmacokinetics
The use of stable isotopes like 13c in drug molecules has been noted for their potential to affect the pharmacokinetic and metabolic profiles of drugs .
Result of Action
The result of Fmoc-Ala-OH (1-13C)'s action is the successful synthesis of the desired peptide with the correct sequence and structure . By temporarily masking the N-terminal amino group, it prevents unwanted side reactions, ensuring the integrity of the peptide product .
Action Environment
The action of Fmoc-Ala-OH (1-13C) is influenced by various environmental factors. For instance, the temperature and pH can affect the efficiency of peptide synthesis . Moreover, the compound should be stored at a temperature of 2-8°C to maintain its stability .
特性
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)(113C)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4/c1-11(17(20)21)19-18(22)23-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,11,16H,10H2,1H3,(H,19,22)(H,20,21)/t11-/m0/s1/i17+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWXZOFZKSQXPDC-ADMDGPAWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([13C](=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-Ala-OH (1-13C) | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














